molecular formula C21H13ClF3N3O2 B6546778 N-(5-chloro-2-cyanophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946331-41-5

N-(5-chloro-2-cyanophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546778
CAS No.: 946331-41-5
M. Wt: 431.8 g/mol
InChI Key: ZMPLJVAOQAOECL-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-cyanophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including a carboxamide, a nitrile, and a dihydropyridine ring. These functional groups suggest that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydropyridine ring could be formed through a Hantzsch dihydropyridine synthesis or a similar reaction . The carboxamide and nitrile groups could be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dihydropyridine ring is a six-membered ring with one nitrogen atom and a double bond, which could potentially exist in different tautomeric forms . The presence of the carboxamide and nitrile groups will also affect the overall structure and properties of the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The dihydropyridine ring is known to undergo oxidation and reduction reactions. The carboxamide and nitrile groups could act as nucleophiles or electrophiles in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and nitrile groups could increase its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2/c22-16-7-6-14(11-26)18(10-16)27-19(29)17-5-2-8-28(20(17)30)12-13-3-1-4-15(9-13)21(23,24)25/h1-10H,12H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPLJVAOQAOECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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